SARS-CoV-2 nsp14-IN-4
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Overview
Description
SARS-CoV-2 nsp14-IN-4 is a compound that targets the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in viral RNA replication and transcription, making it a significant target for antiviral drug development. The compound this compound is designed to inhibit the activity of nsp14, thereby interfering with the virus’s ability to replicate and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp14-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
Preparation of intermediates: This step involves the synthesis of key intermediate compounds that will be used in the final steps of the synthesis.
Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Scaling up the synthesis: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions are optimized to ensure maximum yield and purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp14-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
SARS-CoV-2 nsp14-IN-4 has several scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is used to study the biological effects of nsp14 inhibition on viral replication and transcription.
Medicine: The compound is being investigated as a potential antiviral drug for the treatment of COVID-19.
Industry: This compound is used in the development of antiviral therapies and diagnostic tools.
Mechanism of Action
SARS-CoV-2 nsp14-IN-4 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. Nsp14 has two main functions: exonuclease activity, which is involved in RNA proofreading, and methyltransferase activity, which is involved in RNA capping. By inhibiting nsp14, this compound interferes with the virus’s ability to replicate its RNA and evade the host’s immune system. This inhibition ultimately reduces the viral load and helps in controlling the infection .
Comparison with Similar Compounds
SARS-CoV-2 nsp14-IN-4 is unique compared to other similar compounds due to its specific targeting of nsp14. Similar compounds include:
Adenosine 5′-carboxamides: These compounds also target the methyltransferase activity of nsp14 but may have different efficacy and selectivity profiles.
Methylenedisalicylic acids: These compounds inhibit the exonuclease activity of nsp14 and have been studied for their antiviral properties.
N-hydroxy-isoquinoline-1,3-diones: These compounds are known to inhibit nsp14 and have shown potential in antiviral research.
This compound stands out due to its balanced inhibition of both exonuclease and methyltransferase activities, making it a promising candidate for antiviral therapy.
Properties
Molecular Formula |
C31H27N7O6S |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1 |
InChI Key |
SMKNTXBNSBSLMX-YHGPTGPHSA-N |
Isomeric SMILES |
CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Canonical SMILES |
CN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Origin of Product |
United States |
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